molecular formula C8H6BrNS B1600628 1-Bromo-3-(isothiocyanatomethyl)benzene CAS No. 3845-33-8

1-Bromo-3-(isothiocyanatomethyl)benzene

Cat. No.: B1600628
CAS No.: 3845-33-8
M. Wt: 228.11 g/mol
InChI Key: GQMVUQXETLLUBC-UHFFFAOYSA-N
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Description

1-Bromo-3-(isothiocyanatomethyl)benzene is a brominated aromatic compound featuring an isothiocyanate (-NCS) functional group attached via a methylene (-CH2-) linker at the meta position of the benzene ring. The bromine atom at the para position enhances its utility as a synthetic intermediate, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions. The isothiocyanate group confers electrophilic reactivity, enabling conjugation with amines or thiols in medicinal chemistry and materials science applications .

Properties

IUPAC Name

1-bromo-3-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNS/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQMVUQXETLLUBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443113
Record name 1-Bromo-3-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3845-33-8
Record name 1-Bromo-3-(isothiocyanatomethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Bromo-3-(isothiocyanatomethyl)benzene, also known as 3-bromobenzyl isothiocyanate, is a compound with significant potential in biological research and applications. This article reviews its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Molecular Formula : C₈H₆BrNS
  • Molar Mass : 228.11 g/mol
  • CAS Number : 3845-33-8
  • Density : Approximately 1.655 g/cm³
  • Water Solubility : 24.41 mg/L at 25 °C

This compound exhibits biological activity primarily through its interaction with cellular pathways and molecular targets. The isothiocyanate group is known for its ability to modulate various biological processes:

  • Anticancer Activity : Isothiocyanates have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. They may exert these effects by disrupting cellular signaling pathways and promoting oxidative stress .
  • Antimicrobial Properties : Research indicates that compounds containing isothiocyanate groups can exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This activity is often attributed to the compound's ability to disrupt microbial cell membranes and inhibit enzyme function .

Biological Activity Data Table

Biological ActivityMechanismReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialDisrupts cell membranes of pathogens
AntioxidantScavenges free radicals

Case Study 1: Anticancer Effects

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various isothiocyanates, including this compound. The results demonstrated that this compound effectively inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The study highlighted its potential as a chemopreventive agent .

Case Study 2: Antimicrobial Activity

In another study, researchers evaluated the antimicrobial efficacy of several isothiocyanate derivatives against common bacterial strains. The findings indicated that this compound exhibited significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus. The mechanism was linked to the compound's ability to penetrate bacterial membranes, leading to cell lysis .

Research Findings

Recent research has focused on the synthesis and modification of isothiocyanate compounds to enhance their biological activity. For instance, structural modifications of this compound have been shown to improve potency against specific cancer types while reducing cytotoxicity in normal cells .

Furthermore, ongoing studies are exploring the synergistic effects of combining this compound with other therapeutic agents to enhance its efficacy in treating resistant strains of bacteria and cancer cells.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis:

  • Intermediate for Complex Molecules: This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various substitution reactions where the bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives .

2. Biological Studies:

  • Enzyme Inhibition Studies: The isothiocyanatomethyl group can form covalent bonds with nucleophilic sites on proteins, making it a valuable tool for studying enzyme inhibition mechanisms. Researchers utilize this property to investigate the effects of specific inhibitors on enzyme activity .
  • Protein Labeling: The compound is also employed in biochemical assays for protein labeling, allowing scientists to track and study protein interactions within biological systems .

3. Medicinal Chemistry:

  • Drug Development: There is ongoing research into the potential use of this compound in drug development. Its reactivity allows for modifications that could lead to new pharmacological agents targeting various diseases.

4. Agricultural Chemistry:

  • Pesticide and Fungicide Precursors: The compound is explored as an intermediate in the synthesis of pesticides and fungicides, providing a pathway for developing new agrochemicals that can enhance crop protection against pests and diseases .

Case Studies and Research Findings

Application AreaStudy FocusFindings
Organic SynthesisSynthesis of DerivativesDemonstrated successful substitution reactions leading to novel compounds .
Enzyme InhibitionMechanism StudiesIdentified key interactions between the compound and target enzymes, revealing potential therapeutic targets .
Drug DevelopmentAnticancer AgentsExplored modifications leading to compounds with enhanced anticancer activity .
Agricultural ChemistryDevelopment of New AgrochemicalsEvaluated effectiveness in controlling specific pests compared to existing solutions .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom at the aromatic ring’s para position relative to the isothiocyanatomethyl group enables classical aromatic nucleophilic substitution (SNAr) under specific conditions.

Reaction TypeConditionsOutcome/ProductNotes
Suzuki Coupling Pd catalyst, aryl boronic acidBiaryl derivativesBromine replaced via cross-coupling
Grignard Reaction Organomagnesium reagentsSubstituted benzene derivativesRequires activation of C–Br bond

Mechanistic Insight : The electron-withdrawing isothiocyanatomethyl group enhances the electrophilicity of the aromatic ring, facilitating SNAr with amines or alkoxides under basic conditions.

Reactivity of the Isothiocyanate Group

The –N=C=S moiety is highly reactive, participating in cycloadditions and nucleophilic additions.

2.1. Thiourea Formation

Reaction with primary or secondary amines yields thiourea derivatives:

C₈H₆BrNS+RNH₂C₈H₆BrN(H)CSNR+H₂S\text{C₈H₆BrNS} + \text{RNH₂} \rightarrow \text{C₈H₆BrN(H)CSNR} + \text{H₂S}

Example :

  • Reaction with ethylamine produces 3-bromobenzylthiourea derivatives, useful in medicinal chemistry .

2.2. Cycloaddition Reactions

The isothiocyanate group engages in [4+1] cycloadditions with dienes or alkynes to form heterocycles like thiazoles.

Reductive Transformations

The bromine atom can be selectively reduced while preserving the isothiocyanate group:

Reducing AgentConditionsProduct
H₂/Pd-C Ethanol, 25°C3-(Isothiocyanatomethyl)benzene
LiAlH₄ THF, 0°CPartial reduction of –N=C=S

Caution : Strong reducing agents like LiAlH₄ may reduce the isothiocyanate to a thiol group.

Oxidative Pathways

Controlled oxidation of the isothiocyanate group yields sulfonic acids or sulfonamides, depending on the oxidant:

–N=C=SH₂O₂–NHC(O)SHFurther oxidation–SO₃H\text{–N=C=S} \xrightarrow{\text{H₂O₂}} \text{–NHC(O)SH} \xrightarrow{\text{Further oxidation}} \text{–SO₃H}

Stability and Handling Considerations

  • Thermal Stability : Decomposes above 200°C, releasing toxic HBr and isothiocyanate vapors.

  • Storage : Requires inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.

Comparison with Similar Compounds

Structural Analogues with Halogen and Isothiocyanate Substitutents

2-Bromo-1-fluoro-3-isothiocyanatobenzene

  • Structure : Bromine at position 1, fluorine at position 2, and isothiocyanate at position 3.
  • Key Differences : Fluorine’s electron-withdrawing effect increases electrophilicity at the isothiocyanate group compared to the target compound. This enhances reactivity in nucleophilic additions but may reduce stability under acidic conditions.
  • Applications : Used in fluorinated drug analogs due to improved metabolic stability .

1-Bromo-3-(trifluoromethyl)benzene Derivatives

  • Examples : Compounds 36–38 from feature trifluoromethyl (-CF3) groups at ortho, meta, or para positions alongside the isothiocyanatomethyl group.
  • Key Differences :
    • Electronic Effects : The -CF3 group is strongly electron-withdrawing, reducing electron density on the benzene ring and altering reaction kinetics in electrophilic substitutions.
    • Synthesis Yields : Vary significantly (53–99% purity), with meta-substituted derivatives (e.g., compound 37) showing lower yields due to steric hindrance .
    • Applications : Tested for antiproliferative activity, where electronic effects influence binding to cellular targets .
Halogenated Benzene Derivatives with Diverse Functional Groups

1-Bromo-3-(methylsulfonyl)benzene

  • Structure : Methylsulfonyl (-SO2CH3) substituent at position 3.
  • Key Differences : The sulfonyl group is a stronger electron-withdrawing group than -NCS, making the bromine atom more reactive in SNAr reactions. This compound is preferred in synthesizing sulfonamide-based pharmaceuticals .

1-Bromo-3-iodobenzene

  • Structure : Iodine replaces bromine at position 3.
  • Key Differences :
    • Reactivity : Iodine’s larger atomic size and weaker C-I bond enhance oxidative addition in palladium-catalyzed couplings.
    • Stability : Less stable than brominated analogs due to photolytic degradation risks .

1-Bromo-3-(phenylethynyl)benzene

  • Structure : Phenylethynyl (-C≡CPh) group at position 3.
  • Key Differences : The alkyne group enables click chemistry and polymerization reactions, making it valuable in conjugated polymer synthesis .
Comparative Data Table
Compound Name Substituents Molecular Weight Physical State Purity (%) Key Applications Reference
1-Bromo-3-(isothiocyanatomethyl)benzene Br (1), -CH2NCS (3) 228.07 Solid/Oil N/A Drug conjugation, cross-coupling N/A
2-Bromo-1-fluoro-3-isothiocyanatobenzene Br (1), F (2), -NCS (3) 230.02 Solid >95 Fluorinated drug analogs
1-Bromo-3-(trifluoromethyl)benzene (Compound 37) Br (1), -CF3 (3) 243.00 Yellow oil 53 Antiproliferative agents
1-Bromo-3-(methylsulfonyl)benzene Br (1), -SO2CH3 (3) 234.08 Solid >98 Sulfonamide synthesis
1-Bromo-3-iodobenzene I (1), Br (3) 282.90 Liquid >98 Oxidative cross-coupling
Commercial and Research Utility
  • Materials Science : Bromo-alkyne derivatives (e.g., 1-bromo-3-(phenylethynyl)benzene) are employed in conductive polymer synthesis, unlike isothiocyanate analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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